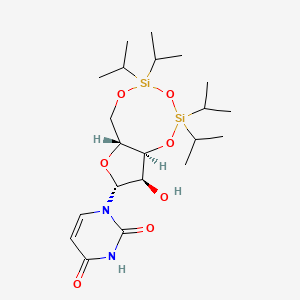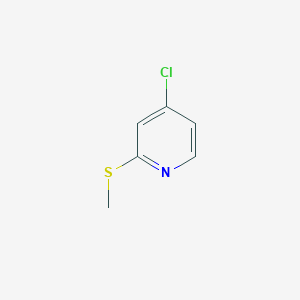
4-(4-Hydroxypiperidin-1-yl)benzonitrile
概要
説明
“4-(4-Hydroxypiperidin-1-yl)benzonitrile” is a chemical compound . It is also known as HPPB or compound 45. This compound has gained attention in scientific research for its potential therapeutic properties.
Synthesis Analysis
The synthesis of “4-(4-Hydroxypiperidin-1-yl)benzonitrile” involves the use of potassium carbonate in dimethyl sulfoxide at 120°C . The reaction yields the title compound with a yield of 73% .Molecular Structure Analysis
The molecular structure of “4-(4-Hydroxypiperidin-1-yl)benzonitrile” has been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis
The chemical reactions involving “4-(4-Hydroxypiperidin-1-yl)benzonitrile” are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Hydroxypiperidin-1-yl)benzonitrile” include a molecular weight of 202.25 g/mol . It is a solid at room temperature .科学的研究の応用
Liquid Crystalline Behavior and Photophysical Properties
4-(2-(4-Alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, related to 4-(4-Hydroxypiperidin-1-yl)benzonitrile, have been synthesized and characterized for their potential as mesogens. These compounds, with variable alkoxy chain lengths, exhibit liquid crystalline behavior, revealing the nematic phase in shorter chain lengths and the orthorhombic columnar phase in longer ones. They also demonstrate good blue emission, making them suitable for optical applications (Ahipa et al., 2014).
Androgen Receptor Modulation
A derivative, 4-(5-oxopyrrolidine-1-yl)benzonitrile, has shown promise as a selective androgen receptor modulator (SARM), indicating potential applications in muscle and CNS therapies while being neutral to the prostate. This highlights its potential in developing treatments for conditions like muscle wasting or neurological disorders (Aikawa et al., 2017).
Antiviral Applications
Derivatives of 4-(Piperazin-1-yl)benzonitriles, related to 4-(4-Hydroxypiperidin-1-yl)benzonitrile, have shown significant antiviral activity against HCV. One such compound, L0909, demonstrated high effectiveness as an HCV entry inhibitor, suggesting potential in HCV treatment strategies (Jiang et al., 2020).
Antihypertensive Activity
The synthesis and evaluation of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives for their antihypertensive activity have been explored. These compounds show potential in developing new medications for hypertension management (Takai et al., 1985).
Cancer Research
Compounds with benzonitrile groups, such as 4-hydroxybenzonitrile, have been synthesized and tested for their cytotoxicity against breast and colorectal cancer cell lines. These compounds show potential in cancer therapy, indicating a possible application area for 4-(4-Hydroxypiperidin-1-yl)benzonitrile related compounds (Pilon et al., 2020).
Cholesterol 24-Hydroxylase Inhibition
A study identified a compound with a 4-arylpyridine derivative, closely related to 4-(4-Hydroxypiperidin-1-yl)benzonitrile, as a potent, selective, and brain-penetrant inhibitor of cholesterol 24-hydroxylase (CH24H). This has implications for neurological disorders, offering a new avenue for therapeutic intervention (Koike et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMEOHBBANOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455400 | |
| Record name | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxypiperidin-1-yl)benzonitrile | |
CAS RN |
79421-43-5 | |
| Record name | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


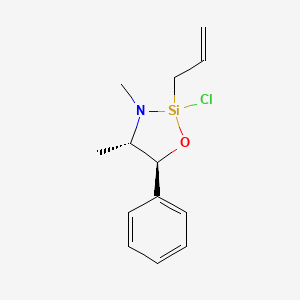
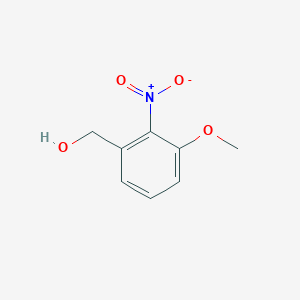

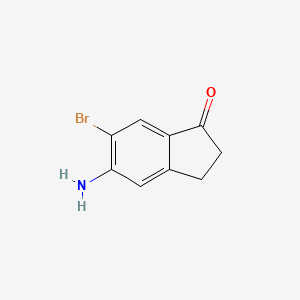
![(2R)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B1589184.png)
